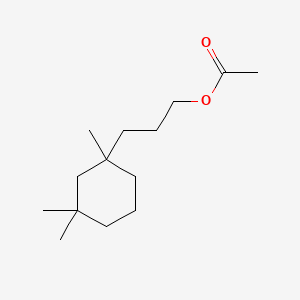
p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid is a heterocyclic compound that features a pyrazole ring fused with a benzene sulfonic acid group. This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological activities. The unique structure of this compound makes it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method provides a straightforward route to the desired pyrazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of Amberlyst-70 as a heterogeneous catalyst offers eco-friendly attributes and simplifies the reaction workup .
化学反应分析
Types of Reactions
p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the benzene sulfonic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for cyclization, strong oxidizing agents for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene or pyrazole rings .
科学研究应用
p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
作用机制
The mechanism of action of p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase activity, affecting neural transmission . The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid: This compound shares a similar pyrazole and benzene sulfonic acid structure but differs in the oxidation state of the pyrazole ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another derivative with a similar core structure but different substituents on the benzene ring.
Uniqueness
p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid stands out due to its specific substitution pattern and the presence of the sulfonic acid group, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
属性
CAS 编号 |
85554-81-0 |
|---|---|
分子式 |
C10H12N2O3S |
分子量 |
240.28 g/mol |
IUPAC 名称 |
4-(5-methyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C10H12N2O3S/c1-8-6-7-12(11-8)9-2-4-10(5-3-9)16(13,14)15/h2-5H,6-7H2,1H3,(H,13,14,15) |
InChI 键 |
OIIYGQQTABANCM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(CC1)C2=CC=C(C=C2)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


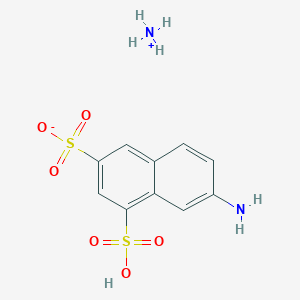

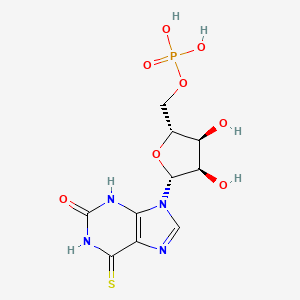

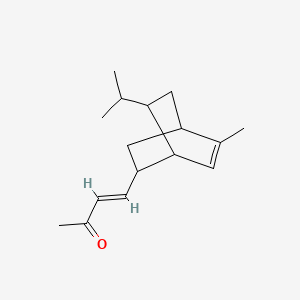
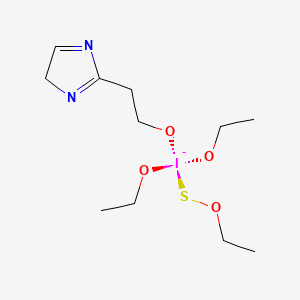
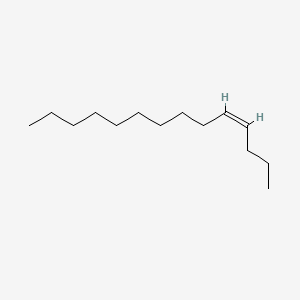
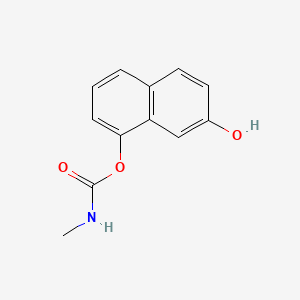
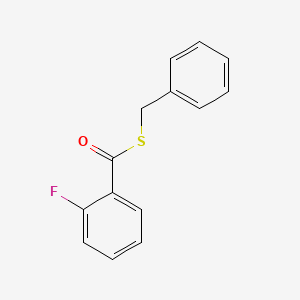
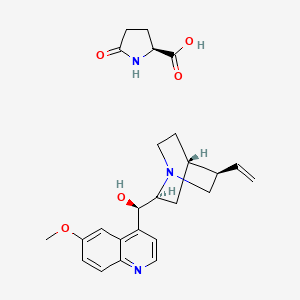
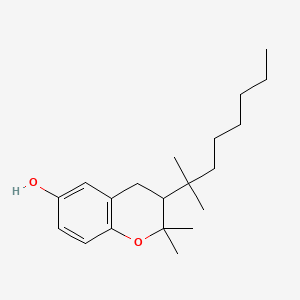
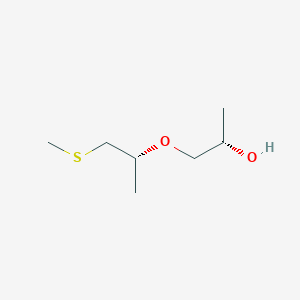
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)
